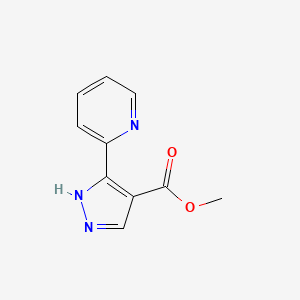

methyl 3-(pyridin-2-yl)-1H-pyrazole-4-carboxylate

CAS No.: 2098071-21-5

Cat. No.: VC3153407

Molecular Formula: C10H9N3O2

Molecular Weight: 203.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2098071-21-5 |

|---|---|

| Molecular Formula | C10H9N3O2 |

| Molecular Weight | 203.2 g/mol |

| IUPAC Name | methyl 5-pyridin-2-yl-1H-pyrazole-4-carboxylate |

| Standard InChI | InChI=1S/C10H9N3O2/c1-15-10(14)7-6-12-13-9(7)8-4-2-3-5-11-8/h2-6H,1H3,(H,12,13) |

| Standard InChI Key | AZSYNYITJXDDKI-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=C(NN=C1)C2=CC=CC=N2 |

| Canonical SMILES | COC(=O)C1=C(NN=C1)C2=CC=CC=N2 |

Introduction

Chemical Structure and Properties

Molecular Composition and Structure

Methyl 3-(pyridin-2-yl)-1H-pyrazole-4-carboxylate belongs to the class of pyrazole derivatives, featuring a five-membered heterocyclic core containing two adjacent nitrogen atoms. The compound has several key structural features:

-

A pyrazole ring with an unsubstituted 1-position (NH)

-

A pyridine ring attached at the 2-position of the pyrazole ring

-

A methyl carboxylate group at the 4-position of the pyrazole ring

Based on analysis of similar compounds, we can estimate its properties as shown in Table 1:

| Property | Value | Notes |

|---|---|---|

| Molecular Formula | C10H9N3O2 | Differs from the 1-methyl analog (C11H11N3O2) |

| Molecular Weight | ~203.20 g/mol | Lower than the 1-methyl analog (217.22 g/mol) |

| Physical State | Solid at room temperature | Typical for pyrazole carboxylates |

| Density | ~1.35 g/cm³ | Estimated from similar compounds |

| Boiling Point | >350°C | High due to heterocyclic structure |

| Solubility | Moderate in polar organic solvents | NH group increases hydrogen bonding capability |

The absence of the N-methyl group in the target compound likely increases its hydrogen bonding capability compared to methyl 1-methyl-3-(pyridin-2-yl)-1H-pyrazole-4-carboxylate, potentially affecting its solubility profile and intermolecular interactions.

Comparison with Structurally Related Compounds

The target compound differs from its close analog methyl 1-methyl-3-(pyridin-2-yl)-1H-pyrazole-4-carboxylate by the absence of the N-methyl group. This structural difference has several important implications:

-

The presence of an NH group increases hydrogen bond donor capability

-

The compound likely has different crystalline packing arrangements

-

The electronic distribution within the pyrazole ring is altered

-

Reactivity at the N1 position creates opportunities for further functionalization

The difference in substitution pattern also distinguishes it from other similar compounds such as 1-methyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid, which features a 4-pyridinyl substituent instead of a 2-pyridinyl group and has a carboxylic acid instead of a methyl ester .

Synthetic Methodologies

Established Synthetic Routes

Based on synthetic approaches for similar pyrazole derivatives, the synthesis of methyl 3-(pyridin-2-yl)-1H-pyrazole-4-carboxylate likely follows pathways involving:

-

Condensation reactions between hydrazine and appropriate β-dicarbonyl compounds

-

Cyclization of hydrazones derived from α,β-unsaturated esters

-

Transition metal-catalyzed cross-coupling reactions for pyridine attachment

For related compounds, modern synthetic methods often employ transition metal-catalyzed cross-coupling reactions, which provide higher yields and better selectivity compared to traditional approaches. These methods would likely be adaptable to synthesize the target compound with appropriate modifications.

Proposed Synthesis Pathway

A potential synthetic route for the target compound could involve:

-

Formation of a pyrazole core through hydrazine condensation

-

Introduction of the pyridine moiety via palladium-catalyzed cross-coupling

-

Esterification of the carboxylic acid group

This approach would be similar to methods used for synthesizing other pyrazole-4-carboxylic acid derivatives, with modifications to prevent N-methylation .

Industrial Production Considerations

Large-scale production of such compounds typically requires:

-

Controlled reaction conditions to ensure safety and efficiency

-

Specialized equipment including continuous flow reactors

-

Purification strategies to achieve high chemical purity

-

Process optimization to minimize formation of isomers and impurities

Industrial methods for similar compounds employ techniques to control isomer ratios, as seen in the synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, where the ratio of desired product to unwanted isomers can be controlled to 95:5 . Similar principles would apply to the production of methyl 3-(pyridin-2-yl)-1H-pyrazole-4-carboxylate, with additional consideration for maintaining the unsubstituted N-H position.

Analytical Methods and Characterization

Chromatographic Analysis

For quality control and purity assessment, the following analytical methods would be applicable:

-

High-Performance Liquid Chromatography (HPLC) for purity determination

-

Thin-Layer Chromatography (TLC) for reaction monitoring

-

Gas Chromatography coupled with Mass Spectrometry (GC-MS) for structure confirmation

Spectroscopic Identification

Comprehensive characterization would involve multiple spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation

-

Infrared (IR) spectroscopy to identify functional groups

-

Mass Spectrometry (MS) for molecular weight confirmation and fragmentation pattern analysis

-

X-ray crystallography for definitive 3D structure determination

Future Research Directions

Structure-Activity Relationship Studies

Future research could focus on:

-

Systematic modification of the pyrazole and pyridine rings to establish structure-activity relationships

-

Comparison of biological activities between N-H and N-alkylated analogs

-

Exploration of different ester groups to optimize pharmacokinetic properties

Advanced Synthetic Methodologies

Development of more efficient synthetic routes could involve:

-

Green chemistry approaches with reduced environmental impact

-

Catalyst optimization for higher yield and selectivity

-

One-pot synthetic methods to simplify production

-

Flow chemistry techniques for continuous manufacturing

Novel Applications Exploration

Potential novel applications deserve investigation:

-

Materials science applications, such as in coordination chemistry

-

Agrochemical research, building on the antifungal activity of related compounds

-

Photochemical properties and potential applications in sensor development

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume